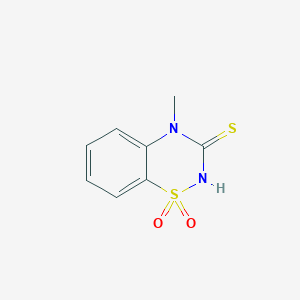

4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .

Synthesis Analysis

In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds . Also, Citti et al. reported a synthesis of a new derivative 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide involves various tautomeric forms . There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .Aplicaciones Científicas De Investigación

- Researchers have investigated derivatives of this scaffold for their antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms, making them potential candidates for novel antibiotics and antiseptics .

- Some derivatives of 4-methyl-3-sulfanylidene-3,4-dihydro-2H-1λ⁶,²,⁴-benzothiadiazine-1,1-dione have demonstrated antiviral activity. These compounds may play a role in combating viral infections by targeting specific viral enzymes or proteins .

- The investigation of this scaffold has revealed its potential as an antihypertensive agent. Researchers explore its effects on blood pressure regulation and vascular function .

- Studies suggest that certain derivatives exhibit antidiabetic properties. These compounds may influence glucose metabolism, insulin sensitivity, or pancreatic function .

- Scientists have explored the anticancer potential of 4-methyl-3-sulfanylidene-3,4-dihydro-2H-1λ⁶,²,⁴-benzothiadiazine-1,1-dione derivatives. These compounds may interfere with cancer cell growth, apoptosis pathways, or angiogenesis .

- Specific derivatives have been studied for their effects on AMPA receptors, which play a crucial role in synaptic transmission. These compounds may impact neuronal excitability and synaptic plasticity .

Antimicrobial Activity

Antiviral Potential

Antihypertensive Properties

Antidiabetic Effects

Anticancer Research

AMPA Receptor Modulation

Mecanismo De Acción

Target of Action

The primary targets of 4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione are AMPA receptors and KATP channels . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. KATP channels are ATP-sensitive potassium channels that couple cell metabolic state to electrical activity.

Mode of Action

This compound acts as an activator of AMPA receptors and KATP channels By activating these targets, it can modulate the flow of ions across the cell membrane, influencing the electrical activity of the cell

Biochemical Pathways

The activation of AMPA receptors and KATP channels can affect various biochemical pathways. For instance, the activation of AMPA receptors can enhance synaptic transmission, while the activation of KATP channels can regulate insulin secretion, vascular tone, and neuronal excitability. The downstream effects of these pathways can vary widely, depending on the specific cellular context .

Result of Action

The activation of AMPA receptors and KATP channels by this compound can have various molecular and cellular effects. For instance, it can enhance synaptic transmission, regulate insulin secretion, and modulate vascular tone and neuronal excitability . These effects can contribute to the compound’s potential therapeutic activities.

Propiedades

IUPAC Name |

4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-10-6-4-2-3-5-7(6)14(11,12)9-8(10)13/h2-5H,1H3,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTABAIIXBJABCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2S(=O)(=O)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea](/img/structure/B6492582.png)

![N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6492595.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)

![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)

![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)

![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)

![4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6492654.png)

![2-{4-[3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetic acid](/img/structure/B6492658.png)

![2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6492671.png)

![N,N-dimethyl-4-[(1E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline](/img/structure/B6492681.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6492683.png)

![2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492688.png)